molecular formula C8H14N4O B13068572 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide

3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide

Cat. No.: B13068572
M. Wt: 182.22 g/mol
InChI Key: LXXOYUOVWRDTCR-UHFFFAOYSA-N
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Description

3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide typically involves the reaction of 3-amino-4-methyl-1H-pyrazole with 2-methylpropanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like amines and thiols.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetic acid
  • 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-benzylacetamide

Uniqueness

3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropanamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of the pyrazole ring with the 2-methylpropanamide moiety allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

3-(3-amino-4-methylpyrazol-1-yl)-2-methylpropanamide

InChI

InChI=1S/C8H14N4O/c1-5-3-12(11-7(5)9)4-6(2)8(10)13/h3,6H,4H2,1-2H3,(H2,9,11)(H2,10,13)

InChI Key

LXXOYUOVWRDTCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CC(C)C(=O)N

Origin of Product

United States

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